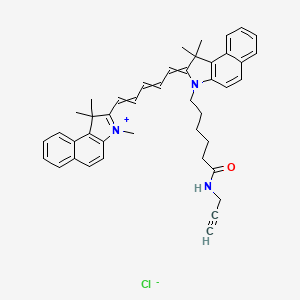

Cy5.5 alkyne

Description

Evolution and Significance of Cyanine (B1664457) Dyes in Advanced Research Methodologies

Cyanine dyes, discovered over 150 years ago, are a class of organic dyes characterized by two nitrogen centers connected by a polymethine chain of conjugated double bonds. acs.orgnih.gov This conjugated system is responsible for their strong light absorption and, in many cases, intense fluorescence. acs.orgnih.gov A key feature of cyanine dyes is that their absorption and emission wavelengths can be systematically tuned by altering the length of the polymethine chain; adding carbon pairs to the chain results in a significant red shift of approximately 100 nm. acs.org This tunability has led to the development of a wide range of cyanine dyes that span the visible to the near-infrared spectrum. nih.gov

The significance of cyanine dyes like Cy5.5 in modern research lies in their application as fluorescent labels for biological molecules such as proteins, peptides, and nucleic acids. aatbio.comchemsrc.com Their use in the near-infrared region is particularly advantageous for biological imaging for two main reasons:

Deep Tissue Penetration: Light in the NIR spectrum can penetrate biological tissues more effectively than visible light. vulcanchem.com

Low Autofluorescence: Biological tissues naturally exhibit very little fluorescence in the NIR region, leading to a higher signal-to-noise ratio and clearer images. axispharm.comvulcanchem.com

These properties, combined with high molar extinction coefficients and often high fluorescence quantum yields, make cyanine dyes like Cy5.5 indispensable for techniques such as in vivo imaging, fluorescence microscopy, and flow cytometry. vulcanchem.comrsc.orgacs.org

Distinctive Role of Alkyne Functionalization in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govacs.org A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, which describes reactions that are highly specific, efficient, and proceed under mild, biologically compatible conditions. interchim.fr The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, where an azide (B81097) and a terminal alkyne react to form a stable triazole linkage. nih.govinterchim.fr

The introduction of an alkyne group into the Cy5.5 structure is what gives Cy5.5 alkyne its distinctive role. This alkyne serves as a reactive handle that can be specifically and covalently linked to molecules that have been tagged with a complementary azide group. apexbt.comlumiprobe.com This process allows for the precise attachment of the highly fluorescent Cy5.5 dye to a target biomolecule. acs.org

The key advantages of using alkyne functionalization in this context include:

High Specificity: The alkyne-azide reaction is highly selective, ensuring that the dye is attached only to the intended target. interchim.fr

Biocompatibility: The reaction can be carried out in aqueous environments and within the complex milieu of a living cell without disrupting normal cellular functions. interchim.fr

Versatility: This method can be used to label a wide range of biomolecules, including proteins, lipids, and glycans, that have been metabolically or genetically engineered to contain an azide group. nih.govmdpi.com

To circumvent the potential toxicity of the copper catalyst required for CuAAC in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govacs.org This "copper-free" click chemistry utilizes strained cyclooctynes that react readily with azides without the need for a catalyst. nih.govrsc.org

Research Paradigms Enabled by this compound Conjugates

The ability to conjugate this compound to biomolecules via click chemistry has opened up new avenues of research. These conjugates are instrumental in a variety of applications, from fundamental cell biology to diagnostic and therapeutic research. chemneo.com

Key Research Applications:

In Vivo Imaging: this compound conjugates are extensively used for non-invasive imaging in living organisms. Researchers can track the biodistribution of labeled cells, monitor disease progression, and assess the efficacy of drug delivery systems in real-time. vulcanchem.com

Fluorescence Microscopy: In cellular imaging, these conjugates allow for the precise visualization of the localization and dynamics of specific proteins, nucleic acids, and other biomolecules within cells. chemneo.com This provides insights into cellular architecture and function.

Flow Cytometry: Labeled antibodies with Cy5.5 are used in flow cytometry to identify and quantify specific cell populations based on the presence of cell surface markers. rsc.org

Targeted Drug Delivery: By attaching this compound to therapeutic agents, scientists can visualize the delivery of drugs to target tissues and monitor their accumulation and clearance. chemneo.com

Diagnostic Probes: Cy5.5-labeled probes are being developed for diagnostic assays to detect disease-specific biomarkers with high sensitivity and specificity. chemneo.com

The development of this compound and its application in bioorthogonal conjugation strategies represent a significant advance in chemical biology, providing researchers with a powerful tool to explore complex biological systems with high precision and clarity.

Chemical Properties and Data

Below are tables detailing the chemical and spectral properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄₃H₄₆ClN₃O | apexbt.comantibodies.com |

| Molecular Weight | 656.3 g/mol | apexbt.comvulcanchem.com |

| Appearance | Dark blue powder/solid | apexbt.comantibodies.com |

| Solubility | Soluble in organic solvents (DMSO, DMF); Insoluble in water | apexbt.comantibodies.com |

| Storage | Store at -20°C, protected from light | lumiprobe.comantibodies.com |

Table 2: Spectral Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λex) | ~675-684 nm | chemneo.comlumiprobe.comantibodies.com |

| Emission Maximum (λem) | ~694-710 nm | axispharm.comlumiprobe.comantibodies.com |

| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | axispharm.comaatbio.com |

| Fluorescence Quantum Yield (Φ) | ~0.2 | lumiprobe.comantibodies.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C43H46ClN3O |

|---|---|

Molecular Weight |

656.3 g/mol |

IUPAC Name |

6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H |

InChI Key |

ZAMUEMBIJDLVQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Strategies and Functionalization of Cy5.5 Alkyne for Research Probes

Alkyne Moiety as a Bioorthogonal Handle for Conjugation

The terminal alkyne group of Cy5.5 alkyne serves as a bioorthogonal handle, a functional group that can participate in a specific chemical reaction within a complex biological environment without interfering with native biochemical processes. interchim.frnih.gov This feature is paramount for the precise labeling of biomolecules. The primary reactions utilizing the alkyne group are cycloaddition reactions with azides, which are not naturally present in most biological systems. interchim.fr This ensures that the labeling is highly selective and that the fluorescent dye is attached only to the intended molecular target that has been modified to contain an azide (B81097) group. interchim.fraatbio.com

The bioorthogonal nature of the azide-alkyne reaction allows for the specific labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, that have been metabolically, enzymatically, or chemically engineered to incorporate an azide moiety. nih.govnih.govnih.gov This specificity is crucial for minimizing background signals and achieving high-quality imaging and detection results. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Probe Construction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for conjugating this compound to azide-modified molecules. lumiprobe.comabpbio.com This reaction results in the formation of a stable triazole linkage. abpbio.com The CuAAC reaction is known for its high yield, specificity, and mild reaction conditions, often proceeding efficiently in aqueous buffers, which is advantageous for biological applications. abpbio.comaatbio.com

In a typical CuAAC reaction, a copper(I) catalyst, often generated in situ from a copper(II) salt like copper sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate, accelerates the cycloaddition between the terminal alkyne of Cy5.5 and an azide-functionalized molecule. aatbio.comnih.gov To improve the efficiency and biocompatibility of the reaction, ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the copper(I) ion and prevent its detrimental effects on biological samples. aatbio.comnih.gov

Researchers have successfully employed CuAAC to construct a variety of Cy5.5-based probes. For instance, a novel Cy5.5-labeled dimeric NGR peptide was synthesized via CuAAC for the near-infrared fluorescence imaging of CD13 receptor expression. nih.gov This involved conjugating an alkyne-containing NGR peptide with an azide-terminated Cy5.5 fluorophore, a reaction that proceeded to a quantitative yield within 15 minutes. nih.gov Similarly, this compound has been used to label azide-modified proteins for the analysis of post-translational modifications like glycosylation. medchemexpress.com

| Reagent/Component | Function in CuAAC |

| This compound | The fluorescent reporter molecule containing the terminal alkyne functional group. |

| Azide-modified Biomolecule | The target molecule for labeling, which has been functionalized with an azide group. |

| Copper(I) Catalyst (e.g., from CuSO₄ + Sodium Ascorbate) | Catalyzes the cycloaddition reaction between the alkyne and azide. aatbio.comnih.gov |

| Ligand (e.g., THPTA, TBTA) | Stabilizes the Cu(I) catalyst, enhances reaction efficiency, and improves biocompatibility. aatbio.comnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Labeling

While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can be a concern for in vivo applications and live-cell imaging. rsc.orgresearchgate.net Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative for labeling. rsc.org SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. rsc.orgscientificlabs.co.uk The ring strain of the cyclooctyne significantly accelerates the reaction with an azide, eliminating the need for a copper catalyst. interchim.frrsc.org

This copper-free approach is highly biocompatible and has been effectively used for labeling in living systems. rsc.org For instance, Cy5 conjugated to DBCO (Cy5-DBCO) has been used for the super-resolution imaging of plasma membrane proteins. nih.gov In these experiments, membrane proteins bearing an azide group were stained with Cy5-DBCO. nih.gov Studies have shown that SPAAC can be as efficient as CuAAC for staining certain cellular components. nih.gov The reaction is fast and specific, occurring under physiological conditions without disrupting cellular processes. rsc.org

Modular Design Approaches for Heterobifunctional Cy5.5 Conjugates

A key advantage of using this compound in probe development is the ability to employ modular design strategies to create heterobifunctional conjugates. acs.org This approach allows for the synthesis of probes with distinct functional domains: the Cy5.5 core for detection, and one or more other functional groups for targeting, solubility enhancement, or other specific properties. acs.orgresearchgate.net

Introduction of Diverse Functional Groups for Specificity

The synthetic accessibility of cyanine (B1664457) dyes allows for the introduction of various functional groups to tailor the probe for specific applications. nih.gov By modifying the core structure or attaching functionalized linkers, researchers can incorporate moieties that recognize and bind to specific biological targets. For example, a Cy5.5 dye can be functionalized with a ligand that covalently binds to a protein tag, such as a haloalkane for HaloTag or benzylguanine for SNAP-tag. acs.org This allows for the specific labeling of fusion proteins.

Furthermore, a second reactive group can be incorporated to attach another molecule of interest through various chemical reactions, such as amide bond formation or bioorthogonal click chemistry. acs.org This modularity enables the creation of versatile tools for studying protein-protein interactions, protein localization, and other cellular processes. acs.orgresearchgate.net

Integration with Polyethylene Glycol (PEG) Linkers for Enhanced Biocompatibility in Research Systems

Polyethylene glycol (PEG) is a biocompatible and non-toxic polymer that is frequently integrated into Cy5.5 probes to improve their properties for in vitro and in vivo research. abbexa.comnih.gov The incorporation of PEG linkers, a process known as PEGylation, can enhance the aqueous solubility of the dye, which is often a challenge with non-sulfonated cyanine dyes. abbexa.comglpbio.com

PEG linkers also provide a "shielding" effect, which can reduce non-specific binding of the probe to proteins and other biomolecules, thereby improving the signal-to-noise ratio in imaging experiments. abbexa.com In the context of in vivo studies, PEGylation can increase the circulatory half-life of the probe. abbexa.com A variety of alkyne-PEG reagents are available, allowing for precise control over the linker length and the introduction of other functional groups. axispharm.com For example, Cy5.5 has been conjugated to a dimeric NGR peptide via an alkyne-containing PEG unit for tumor imaging. nih.gov

Strategies for Site-Specific Labeling of Biomolecules

A major goal in the development of fluorescent probes is the ability to label biomolecules at specific sites. The combination of this compound and bioorthogonal chemistry provides powerful strategies to achieve this. One of the most precise methods involves the incorporation of unnatural amino acids (UAAs) into proteins. nih.gov

Using genetic code expansion techniques, a UAA containing an azide or alkyne group can be incorporated at a specific position within a target protein. nih.gov The protein, now bearing a bioorthogonal handle, can then be selectively labeled with a complementary this compound or azide derivative. For example, the epidermal growth factor receptor (EGFR) was visualized in live mammalian cells by site-specifically incorporating an azide-bearing UAA into the receptor, followed by labeling with alkyne-Cy5. nih.gov This approach allows for the attachment of the fluorescent dye with high precision, enabling detailed studies of protein function and dynamics. nih.gov

Genetic Encoding of Unnatural Amino Acids for Directed Functionalization

The site-specific labeling of proteins in their native environment is a significant challenge that can be addressed by leveraging the cell's own translational machinery. Genetic code expansion technology allows for the incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups, such as azides or alkynes, into a protein of interest at a specific, predetermined site. nih.govspringernature.comresearchhub.com This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognize a nonsense codon (typically the amber stop codon, UAG) introduced into the target gene via site-directed mutagenesis. springernature.comacs.org

When the engineered cell is cultured in the presence of a UAA, the orthogonal aaRS/tRNA pair suppresses the stop codon and incorporates the UAA into the protein's polypeptide chain. springernature.com If the UAA contains an azide group, the expressed protein can then be selectively labeled with this compound through a click chemistry reaction. nih.gov This method offers single-residue precision, ensuring that the fluorophore is attached only at the desired location with minimal perturbation to the protein's structure and function. researchhub.combiorxiv.org

Research has demonstrated the successful labeling of proteins using this approach. For instance, the epidermal growth factor receptor (EGFR) bearing a p-azidomethyl-L-phenylalanine (pAMF) unnatural amino acid has been labeled with alkyne-functionalized dyes. nih.gov Similarly, other UAAs containing bioorthogonal handles, such as bicyclo[6.1.0]nonyne (BCN), have been genetically encoded into proteins for subsequent labeling, demonstrating the versatility of this strategy for creating precisely targeted fluorescent probes for cellular imaging. rsc.org This technique allows for the analysis of protein expression and post-translational modifications with high specificity. nih.gov

Enzymatic Incorporation into Nucleic Acids and Proteins

Enzymatic methods provide a powerful and highly specific alternative for introducing alkyne functionalities into biomolecules for subsequent labeling with Cy5.5. These strategies capitalize on the substrate specificity of various enzymes to modify nucleic acids and proteins under mild, physiological conditions. nih.gov

For nucleic acids, polymerases can be used to incorporate nucleotides that have been modified to contain an alkyne handle. rsc.orgresearchgate.net For example, terminal deoxynucleotidyl transferase (TdT) or poly(A) polymerase (PAP) can add alkyne-modified nucleoside triphosphates (NTPs) to the 3'-end of DNA or RNA strands. rsc.orgresearchgate.net DNA polymerases can also incorporate these modified nucleotides during primer extension or PCR. thermofisher.com Once the alkyne group is enzymatically installed, Cy5.5 azide can be attached via click chemistry. rsc.org This two-step approach allows for the fluorescent labeling of nucleic acids to study their structure, dynamics, and interactions. rsc.org

In the context of proteins, enzymes such as transglutaminases, ligases, and transferases can be utilized for site-specific modification. nih.gov A notable example involves the use of microbial transglutaminase (MTG), which catalyzes the formation of an isopeptide bond between a glutamine residue on a target protein and a primary amine. By using a small molecule substrate containing both an amine and an alkyne group, the alkyne handle can be enzymatically attached to the protein. Subsequently, an azide-modified Cy5.5 dye can be clicked onto the alkyne, resulting in a specifically labeled protein. nih.gov This chemoenzymatic strategy has been successfully used to conjugate fluorophores like Cy5 to proteins in a one-pot reaction. nih.gov

| Biomolecule | Enzymatic Strategy | Enzyme(s) | Bioorthogonal Handle |

| Nucleic Acids | Incorporation of modified nucleotides | DNA/RNA Polymerases, TdT, PAP | Alkyne |

| Proteins | Ligation of alkyne-containing substrate | Transglutaminases, Ligases | Alkyne |

Nanomaterial Integration and Surface Functionalization with this compound

The integration of this compound onto the surface of nanomaterials creates sophisticated probes for advanced biomedical applications, including bioimaging and diagnostics. nih.gov Nanoparticles offer a versatile platform that can be engineered for stability in biological environments and targeted delivery. rsc.org Bioorthogonal click chemistry is a key method for the surface functionalization of these materials, providing a stable and efficient way to attach fluorophores like Cy5.5.

The process typically involves first modifying the nanoparticle surface to introduce reactive alkyne or azide groups. For instance, iron oxide nanoparticles, such as Feraheme, have been functionalized by introducing alkyne groups onto their surface coating, creating "Alkyne-FH" nanoparticles. researchgate.netnih.gov These alkyne-modified nanoparticles can then be reacted with an azide-derivatized Cy5.5 through a copper-catalyzed click reaction. researchgate.netnih.gov This covalent conjugation allows for precise control over the density of the fluorophore on the nanoparticle surface. nih.gov The success of the conjugation can be quantified by measuring the absorbance of the Cy5.5 dye. nih.gov

This strategy has been used to create multifunctional nanomaterials that are both magnetic (from the iron oxide core) and fluorescent (from the Cy5.5). nih.gov Such probes have been used for imaging within biofilms and for tracking nanoparticles in various biological systems. The robust nature of the triazole linkage formed during the click reaction ensures the stability of the fluorescent label, which is crucial for in vivo imaging applications. nih.gov

| Nanoparticle Type | Functionalization Strategy | Resulting Probe | Key Findings |

| Feraheme (Iron Oxide) | Surface modification to create Alkyne-FH, followed by click reaction with Azide-Cy5.5. researchgate.netnih.gov | ⁸⁹Zr-Alkyne-FH-Cy5.5 | Successfully created a dual-modality (radioactive, fluorescent) probe. The number of reactive alkyne groups per nanoparticle was quantified. researchgate.netnih.gov |

| Magnetic Nanoparticles | Polymer coating with multiple anchors, followed by click reaction with Azido Cy5.5. | Cy5.5-labeled magnetic nanoparticles | Created a stable, nontoxic probe for imaging and integration into bacterial biofilms. |

Advanced Methodologies in Biological Research Utilizing Cy5.5 Alkyne

Click Chemistry Applications in Live Cell Systems

Click chemistry, a set of biocompatible reactions, has revolutionized the study of dynamic processes within living cells. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and Cy5.5 alkyne is a key player in this reaction. Its terminal alkyne group readily reacts with azide-modified biomolecules, allowing for the specific attachment of the highly fluorescent Cy5.5 dye. This enables researchers to track and visualize molecules of interest in real-time within the complex environment of a living cell. lumiprobe.cominterchim.fr The reaction's biocompatibility ensures that it can be performed in aqueous environments and across a wide pH range without disrupting cellular processes. interchim.fr

The utility of this compound extends to various live-cell imaging applications. For instance, in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry variant, DBCO-functionalized Cy5.5 can be used for surface labeling of live cells, minimizing potential cytotoxicity associated with copper catalysts. genecopoeia.com This approach is particularly valuable for studying sensitive biological systems and for applications where the integrity of fluorescent proteins like GFP needs to be preserved. genecopoeia.com

Post-translational modifications (PTMs) are critical for regulating protein function, and their dysregulation is often implicated in disease. This compound, in conjunction with metabolic labeling, provides a powerful tool for monitoring PTMs in live cells. medchemexpress.com In this strategy, cells are cultured with a modified metabolic precursor containing an azide (B81097) group. This azide-tagged precursor is incorporated into newly synthesized biomolecules, such as proteins undergoing specific PTMs. Subsequent reaction with this compound via click chemistry allows for the fluorescent labeling and visualization of these modified proteins.

One example of this is the study of protein palmitoylation, a lipid modification crucial for protein trafficking and signaling. mdpi.com Cells can be metabolically labeled with 15-hexadecynoic acid (15-YNE), an alkyne-containing fatty acid. The incorporated 15-YNE can then be "clicked" to an azide-functionalized Cy5.5 dye, enabling the detection and tracking of palmitoylated proteins. mdpi.com This methodology has been used to observe the time- and concentration-dependent S-palmitoylation of proteins like calnexin. mdpi.com Similarly, this approach can be applied to study other PTMs, such as phosphorylation, by using azide-modified ATP analogs. nih.gov

Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a complex and highly dynamic PTM that plays a vital role in numerous biological processes. Alterations in glycosylation patterns are a hallmark of many diseases, including cancer. This compound is instrumental in the analysis of these patterns through a technique known as metabolic glycoengineering. mdpi.com

In this approach, cells are incubated with an unnatural monosaccharide containing an azide group. This azido-sugar is metabolized by the cell and incorporated into the glycan structures of glycoproteins on the cell surface. mdpi.com The azide groups now decorating the cell's glycocalyx can be specifically labeled with this compound through a CuAAC reaction. mdpi.com This allows for the visualization and quantification of changes in the glycome. For example, researchers have successfully used this method to label melanoma cells treated with synthetic glucosamine (B1671600) derivatives, confirming their incorporation into the glycocalyx. mdpi.com This technique has also been applied to visualize glycans in living organisms, such as zebrafish, highlighting its potential for in vivo studies. pnas.org

A "Click-DIGE" (Difference Gel Electrophoresis) approach has been developed to compare glycosylation patterns between different biological samples. nih.gov In this method, proteins from different samples are metabolically labeled with an azido-sugar and then reacted with size- and charge-matched alkyne-Cy3 or alkyne-Cy5 dyes. nih.gov The fluorescently tagged protein samples are then combined and separated by two-dimensional gel electrophoresis, allowing for the direct comparison of glycosylation patterns. nih.gov

Understanding how a drug interacts with its molecular target within a cell is crucial for drug development. This compound facilitates drug-target engagement studies by enabling the visualization of these interactions in a cellular context. acs.orgresearchgate.net In a common strategy, a drug molecule is modified to include an azide group. This azide-labeled drug is then introduced to live cells. After the drug binds to its target protein, the cells are lysed, and the drug-target complex is reacted with this compound via click chemistry.

This approach allows for the fluorescent labeling of the target protein, which can then be identified and quantified. For instance, a study utilized this method to investigate the target engagement of the kinase inhibitor dasatinib. acs.org Dasatinib was conjugated to Cy5-labeled nanoparticles, which were then shown to enter cancer cells and colocalize with its target, the SRC protein. acs.org This confirmed the engagement of the drug with its intended target within the cellular environment.

Another strategy involves engineering a target protein with a specific mutation, such as a cysteine residue in the ATP-binding pocket. pamgene.com A non-selective inhibitor can then be modified with an acrylamide (B121943) electrophile to covalently bind to this engineered cysteine, along with an alkyne handle for subsequent click reaction with Cy5.5-azide. pamgene.com This "covalent complementarity" approach allows for highly selective labeling and monitoring of the target kinase. pamgene.com

Analysis of Glycosylation Patterns

Bioconjugation Strategies for Complex Biological Entities

Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a fundamental technique in biotechnology. This compound is a versatile tool for bioconjugation, enabling the labeling of a wide range of biological entities for various research applications. interchim.fr

The labeling of peptides and proteins with fluorescent dyes is essential for studying their interactions, localization, and dynamics. This compound provides a robust method for achieving this through click chemistry. aatbio.comstratech.co.uk Peptides or proteins can be synthesized or modified to contain an azide group, which can then be specifically reacted with this compound. lumiprobe.com This results in a stable, fluorescently labeled biomolecule.

This technique is widely used in various applications, including fluorescence imaging and other fluorescence-based biochemical analyses. aatbio.com For example, Cy5.5-labeled peptides have been used to identify novel homing peptides for targeted drug delivery to specific tissues. vulcanchem.com The high sensitivity of Cy5.5 fluorescence allows for precise visualization of the peptide's distribution and target engagement.

| Application | Biomolecule | Labeling Strategy | Research Finding |

| Targeted Drug Delivery | Homing Peptides | Cy5.5 conjugation | Enabled visualization and validation of peptide targeting to specific tissues. vulcanchem.com |

| In Vivo Imaging | Biomolecules | Cy5.5 labeling | Allowed for real-time visualization of physiological and pathological processes. vulcanchem.com |

| Proteomics | Proteins | Labeling of cysteine or amine groups | Facilitated quantitative analysis of protein expression and modifications. aatbio.comaatbio.com |

The functionalization of oligonucleotides and nucleic acids with fluorescent dyes is critical for applications such as DNA sequencing, gene expression analysis, and in situ hybridization. This compound offers a highly efficient method for labeling these biomolecules. glenresearch.comoup.com

Oligonucleotides can be synthesized to incorporate an alkyne-modified nucleoside. glenresearch.com This allows for the site-specific attachment of Cy5.5-azide via click chemistry. nih.gov This method is advantageous over traditional labeling techniques as it is highly efficient, can be performed under mild conditions, and allows for multiple and mixed dye additions. glenresearch.comoup.com

This approach has been used to develop fluorescently labeled peptide-morpholino oligonucleotide (PPMO) conjugates. nih.gov The incorporation of a Cy5 fluorophore between the peptide and the PMO did not negatively impact the biological activity of the conjugate, demonstrating the utility of this labeling strategy for creating functional molecular probes. nih.gov Furthermore, Cy5.5-labeled DNA has been used to monitor the delivery and release of drugs in cancer therapy. researchgate.net

| Application | Biomolecule | Labeling Strategy | Research Finding |

| Gene Expression Analysis | Oligonucleotides | Site-specific click chemistry with Cy5.5-azide | Enabled the development of fluorescent probes for biological assays without impacting activity. nih.gov |

| DNA Nanotechnology | DNA strands | Cy5.5 labeling | Facilitated the monitoring of drug delivery and release in cancer therapy models. researchgate.net |

| RNA Analysis | RNA | Bioorthogonal labeling with DBCO-Cy5 | Used to investigate the presence of glycans on RNA molecules. biorxiv.org |

Peptide and Protein Labeling for Interaction Studies

Probe Activation Mechanisms for Spatiotemporal Control

A significant advancement in fluorescence imaging is the development of "smart" probes that are activated only at a specific time and location, thereby enhancing the signal-to-noise ratio. researchgate.net this compound is integral to the design of such probes, which employ various activation mechanisms to achieve spatiotemporal control over the fluorescent signal. These mechanisms ensure that the probe remains in a non-fluorescent or "off" state until it interacts with its intended target or is triggered by an external stimulus, such as light. researchgate.netrsc.org

One sophisticated strategy for probe activation involves the creation of fluorogenic dimers. nih.gov This design utilizes two Cy5.5 molecules linked together, which are synthesized using a Cy5.5 precursor bearing a terminal alkyne for straightforward functionalization. nih.gov In an aqueous environment, these dimeric probes adopt a folded conformation due to intramolecular H-aggregation, which quenches their fluorescence, rendering them in an "off" state. nih.govresearchgate.net This self-quenching is a key feature that minimizes background fluorescence. nih.gov

When the probe binds to its biological target, such as the hydrophobic domains of a cell membrane or a specific G-protein coupled receptor (GPCR), it undergoes a conformational change. nih.govuq.edu.au The dimer unfolds, disrupting the H-aggregates and releasing the two Cy5.5 monomers from their quenched state. uq.edu.au This process results in a significant increase in fluorescence intensity—a "turn-on" response—precisely at the site of the target. nih.gov This approach not only provides spatiotemporal control but also amplifies the signal, as a single binding event can de-quench two fluorophore molecules. This methodology has been successfully applied to the wash-free imaging of receptors like the ApelinR, demonstrating its high potential for visualizing biological interactions in living cells with a high signal-to-noise ratio. nih.gov

| State | Conformation | Fluorescence | Condition |

|---|---|---|---|

| "Off" State | Folded (Intramolecular H-aggregate) | Quenched / Low | In aqueous buffer, unbound to target. nih.govresearchgate.net |

| "On" State | Unfolded (Monomeric) | Bright / High | Bound to the hydrophobic microenvironment of a biological target (e.g., cell membrane, receptor). nih.govresearchgate.net |

This compound is also a critical component in the synthesis of responsive probes designed to detect specific biomolecules, such as enzymes, or changes in the cellular environment. rsc.org A prevalent mechanism for these probes is Förster Resonance Energy Transfer (FRET). rsc.org In a typical design for protease detection, a Cy5.5 fluorophore is paired with a dark quencher molecule (e.g., QSY21 or BHQ-3). rsc.orgacs.org The dye and quencher are connected by a short peptide sequence that is specifically recognized and cleaved by a target protease, such as a matrix metalloproteinase (MMP) or a caspase involved in apoptosis. rsc.orgacs.org

In the intact probe, the proximity of the quencher to the Cy5.5 dye results in the suppression of fluorescence emission. acs.org Upon enzymatic cleavage of the peptide linker by the target protease, the Cy5.5 fluorophore is physically separated from the quencher. rsc.org This separation eliminates the FRET effect, leading to a robust "turn-on" fluorescent signal that is directly proportional to the activity of the protease. acs.org This strategy has been used to create highly specific probes for imaging the in vivo activity of enzymes like caspase-1 and MMP-2, enabling the study of disease processes such as inflammation and cancer. acs.org More complex probes have also been developed, such as dual-color FRET systems using Cy3 and Cy5 to simultaneously monitor the activity of two different proteases from SARS-CoV-2. nih.gov

| Component | Function |

|---|---|

| Cy5.5 Dye | NIR Fluorophore (Signal Reporter). acs.org |

| Quencher (e.g., QSY21) | Absorbs the energy from Cy5.5 when in close proximity, preventing fluorescence emission (Signal Suppressor). rsc.orgacs.org |

| Peptide Linker (e.g., GPLGVRGY) | Substrate sequence specifically recognized and cleaved by a target enzyme (e.g., MMP-2). acs.org |

| Activation Mechanism | Proteolytic cleavage of the linker separates the dye from the quencher, restoring fluorescence. rsc.orgacs.org |

Applications of Cy5.5 Alkyne in Advanced Biological Imaging and Assays

Cellular and Subcellular Fluorescence Imaging

In the realm of cellular biology, Cy5.5 alkyne is a powerful tool for high-resolution fluorescence microscopy. Its ability to be precisely attached to targeting moieties facilitates the detailed visualization of cellular structures and dynamic processes. The dye's bright fluorescence and photostability are advantageous for long-term imaging experiments. axispharm.comaxispharm.com

Visualization of Cell Plasma Membrane Dynamics

The plasma membrane is a critical interface that mediates cellular communication and transport. Staining the plasma membrane with fluorescent probes allows for its clear visualization, which is otherwise challenging due to its thin structure (5-8 nm). uq.edu.au this compound can be incorporated into specifically designed membrane probes. For instance, researchers have developed a family of probes called MemBright by clicking alkyne-modified cyanine (B1664457) dyes, including a Cy5.5 variant, with an azide-modified clickable amphiphilic zwitterion (CAZ). uq.edu.au These probes enable selective and bright staining of the plasma membrane in both live and fixed cells, outperforming many commercial dyes. biorxiv.org

Another strategy involves conjugating Cy5.5 to cholesterol via a PEG linker. The resulting Chol-PEG-Cy5 probe exhibits quenched fluorescence in aqueous solution but becomes intensely fluorescent upon insertion into the lipid bilayer of the plasma membrane. uq.edu.au This "turn-on" mechanism is highly effective for tracking cell surface dynamics and has been used to visualize the epidermal cell surfaces of live zebrafish. uq.edu.au Such tools are invaluable for studying the real-time physiological processes occurring on cell surfaces. uq.edu.au

| Probe Design Strategy | Key Feature | Application | Reference |

|---|---|---|---|

| Click reaction of alkyne-modified Cy5.5 with azide-modified amphiphilic zwitterion (CAZ) | Creates MemBright probes for selective and bright plasma membrane staining | Live and fixed cell imaging, neuroscience research | uq.edu.aubiorxiv.org |

| Conjugation of Cy5.5 to cholesterol via a PEG linker (Chol-PEG-Cy5) | Fluorescence is quenched in water and activated upon membrane binding | Tracking cell plasma membrane dynamics, imaging epidermal cell surfaces in vivo | uq.edu.au |

Targeted Organelle Imaging (e.g., Mitochondria)

The ability to target specific organelles is crucial for understanding their function and role in disease. This compound has been successfully utilized to create mitochondria-targeting probes. By conjugating this compound to molecules with mitochondrial affinity, researchers can visualize these organelles in living cells. For example, a novel fluorescent dye, Cy5-PEG2, which includes a terminal alkyne group, was developed for its ability to selectively accumulate in mitochondria. acs.orgnih.gov This probe demonstrated high colocalization with the commercial mitochondrial stain MitoTracker, confirming its specificity. acs.org

The development of such probes is particularly significant for studying neurodegenerative diseases, where mitochondrial dysfunction is an early hallmark. nih.gov These Cy5.5-based probes allow for the real-time monitoring of mitochondrial morphology and dynamics under various conditions, such as in the presence of amyloid-beta peptides associated with Alzheimer's disease. acs.orgnih.gov Furthermore, a DNA-based nanocarrier (DNA train) conjugated with Cy5.5 has been used to deliver the dye specifically to the mitochondria of cancer cells for imaging purposes. researchgate.net

| Probe/System | Targeting Mechanism | Observed Application | Reference |

|---|---|---|---|

| Cy5-PEG2-alkyne | Selective accumulation based on molecular structure | Real-time monitoring of mitochondrial dynamics in various cell lines; studying mitochondrial changes in Alzheimer's disease models | acs.orgnih.gov |

| Cy5.5-DNA bioconjugate (MitoDNAtrs) | DNA nanostructure designed for mitochondrial targeting | Image-guided drug delivery and visualization of mitochondria in cancer cells | researchgate.net |

Tracking of Endocytotic Pathways and Intracellular Transport

Endocytosis is a fundamental process by which cells internalize molecules from their external environment. This compound is used to label various cargos to track their journey through endocytic pathways. The terminal alkyne allows for its attachment to molecules of interest, which can then be followed as they are taken up by cells. researchgate.net

One innovative approach involves metabolically labeling the surface of exosomes with azide (B81097) groups and then tagging them with a DBCO-Cy5 conjugate via click chemistry. researchgate.net This method allows for efficient and sensitive tracking of exosomes in vitro and in vivo. Studies using this technique have shown that the labeled exosomes are successfully taken up by cells in a time-dependent manner and can escape from lysosomes, highlighting their potential as drug delivery vehicles. researchgate.net

In another study, researchers created "hollow" spherical nucleic acids (SNAs) by crosslinking multiple alkyne-containing Cy5-ssDNAs on a nanoparticle core, which was subsequently dissolved. pnas.orgpnas.org These Cy5-labeled hollow SNAs were readily endocytosed by cells, demonstrating that the three-dimensional arrangement of the oligonucleotides is key to their cellular uptake, independent of the core material. pnas.orgpnas.org Such studies are crucial for understanding the mechanisms of nanoparticle uptake and for designing effective nanocarriers for therapeutic delivery. biorxiv.orgthermofisher.com

Near-Infrared (NIR) Fluorescence Imaging in Pre-clinical Research Models

The properties of Cy5.5 make it exceptionally well-suited for in vivo imaging in pre-clinical models. vulcanchem.com Its emission in the NIR window (650-900 nm) is critical because light in this range experiences significantly less absorption and scattering by endogenous molecules like hemoglobin and water, and reduced tissue autofluorescence. vulcanchem.comthno.org This results in a higher signal-to-noise ratio and allows for deeper tissue penetration compared to dyes that emit in the visible spectrum. vulcanchem.com

Deep Tissue Penetration for In Vivo Biological Process Visualization

The superior tissue penetration of Cy5.5's fluorescence enables the visualization of biological processes deep within living organisms, such as small animals, in a minimally invasive manner. vulcanchem.com This capability is invaluable for studying disease progression, the effects of therapeutic interventions, and the biodistribution of molecules in a whole-body context. vulcanchem.comaxispharm.com For example, Cy5.5-labeled probes have been developed to cross the blood-brain barrier, enabling noninvasive imaging of the brain. acs.orgnih.govbiorxiv.org The Cy5-PEG2-alkyne dye, which targets mitochondria, has been used for whole-brain visualization, offering a window into mitochondrial dynamics within the complex environment of the brain. acs.org This deep-tissue imaging is essential for advancing our understanding of neurological disorders. nih.govbiorxiv.org

Monitoring of Biomolecule Distribution and Dynamics in Research Systems

This compound's utility extends to tracking the distribution and dynamics of a wide range of biomolecules in vivo. By conjugating Cy5.5 to targeting ligands such as peptides or antibodies, researchers can monitor where these molecules accumulate in the body and how their distribution changes over time. vulcanchem.comchemsrc.com

This approach has been widely applied in cancer research. For example, peptides like RGD, which target integrins expressed on tumor vasculature, have been labeled with Cy5.5 to visualize tumors. thno.orgacs.org Similarly, antibodies targeting specific tumor markers, such as the urokinase plasminogen activator receptor (uPAR), have been labeled with Cy5.5 to image mammary carcinomas in mouse models. nih.gov These studies allow for the real-time monitoring of tumor localization and can be used to assess the efficacy of targeted drug delivery systems. vulcanchem.comchemsrc.com The ability to non-invasively track these processes provides critical information for the development of new diagnostic and therapeutic strategies. nih.gov

Investigation of Receptor Expression and Localization in Disease Models

The ability to conjugate Cy5.5 via its alkyne group to specific targeting ligands has made it an invaluable tool for studying receptor expression and localization in various disease models, particularly in oncology. By attaching Cy5.5 to molecules that bind to specific cell surface receptors, researchers can visualize and quantify the presence and distribution of these receptors in vivo.

One prominent application is the imaging of integrin αvβ3, a receptor that is overexpressed on the surface of tumor cells and activated endothelial cells during angiogenesis. Researchers have synthesized Cy5.5-conjugated RGD (Arginine-Glycine-Aspartic acid) peptides, which are known to bind to integrin αvβ3. nih.gov Studies using these probes in mouse models with U87MG glioblastoma xenografts have demonstrated specific tumor uptake. nih.gov The binding affinity of these probes can be modulated by altering their structure; for example, monomeric, dimeric, and tetrameric versions of Cy5.5-RGD conjugates were shown to have progressively higher binding affinities for integrin αvβ3 expressed on U87MG cells. nih.gov The tetrameric probe, in particular, exhibited the highest tumor uptake and tumor-to-normal tissue ratio. nih.gov

Another key target is the Tissue Factor (TF), a receptor aberrantly expressed by vascular endothelial cells in cancerous tissues but not in normal vasculature. nih.gov Cy5.5 labeled to factor VIIa (fVIIa), the natural ligand for TF, has been used to specifically image tumor vasculature in vivo. nih.gov In studies involving various xenografts like glioma, pancreatic, and squamous cell carcinoma, Cy5.5-fVIIa conjugates specifically localized to the tumors for extended periods (at least 14 days), whereas unconjugated Cy5.5 dye showed no localization. nih.gov

The use of Cy5.5-labeled aptamers has also been explored for receptor targeting. For instance, a 2'F-stabilized RNA aptamer targeting the epidermal growth factor receptor (EGFR) was functionalized with an alkyne group for subsequent labeling. thno.org Flow cytometry and confocal microscopy demonstrated that the resulting probe's staining of cells correlated with their EGFR expression levels. thno.org

| Target Receptor | Cy5.5 Probe | Disease Model/Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| Integrin αvβ3 | Cy5.5-c(RGDyK) Monomer | U87MG glioblastoma cells | Binding affinity (IC50) of 42.9 ± 1.2 nM. | nih.gov |

| Integrin αvβ3 | Cy5.5-E[c(RGDyK)]2 Dimer | U87MG glioblastoma cells | Binding affinity (IC50) of 27.5 ± 1.2 nM. | nih.gov |

| Integrin αvβ3 | Cy5.5-E{E[c(RGDyK)]2}2 Tetramer | U87MG glioblastoma cells | Binding affinity (IC50) of 12.1 ± 1.3 nM; highest tumor-to-normal tissue ratio (3.63 ± 0.09 at 4h). | nih.gov |

| Tissue Factor (TF) | Cy5.5-labeled factor VIIa (fVIIa) | U87EGFRviii glioma, ASPC-1 & MiaPaCa pancreatic cancer xenografts | Specific localization to tumor xenografts for at least 14 days. | nih.gov |

| Epithelial Cell Adhesion Molecule (EpCAM) | Cy5.5-labeled Ec4-ETA'' | HT29 tumor xenografts | Clear tumor delineation with tumor-to-background ratios allowing for imaging up to 96 hours post-injection. | researchgate.net |

Integration with High-Resolution Microscopy Techniques

The favorable photophysical properties of Cy5.5, such as its brightness and high photostability, make it well-suited for various forms of high-resolution microscopy. axispharm.com Its alkyne functionality allows it to be incorporated into complex biological structures for detailed investigation.

In single-molecule fluorescence microscopy (SMFM), the ability to observe individual molecules provides insights into molecular dynamics without the averaging effects of ensemble measurements. researchgate.net Cy5.5 is frequently used in such studies, often as a reporter dye in activator-reporter pairs for super-resolution techniques like STORM (Stochastic Optical Reconstruction Microscopy). microscopyu.comnih.gov In this context, the fluorescence of Cy5.5 can be reversibly switched on and off, allowing for the precise localization of individual molecules over time. nih.gov This photoswitching behavior was first noted as a characteristic of Cy5 in deoxygenated solutions containing a thiol, a common condition for single-molecule studies. nih.gov The photostability of Cy5.5 is a critical parameter for SMFM, with some studies reporting stable emission for approximately 5 minutes under continuous laser illumination, which is sufficient for tracking dynamic processes. nih.govresearchgate.net

Fluorescence Resonance Energy Transfer (FRET) is a technique that measures the distance between two fluorophores on a nanometer scale, making it a powerful tool for probing molecular interactions. rsc.orgb-cdn.net Cy5.5 is commonly employed as an acceptor fluorophore in FRET pairs due to its spectral properties. mdpi.com A widely characterized FRET pair for single-molecule studies is Cy3.5 (donor) and Cy5.5 (acceptor). nih.govresearchgate.net The efficiency of energy transfer between this pair is highly dependent on their proximity, a principle that has been demonstrated using double-stranded DNA (dsDNA) constructs where the distance between the dyes was precisely controlled. nih.govresearchgate.net

Researchers have used FRET systems involving Cy5.5 to monitor the stability and disassembly of nanoparticles in biological environments. mdpi.commit.edu For instance, by co-encapsulating a FRET pair like Cy5 and Cy5.5 within a polymer micelle, the integrity of the nanoparticle can be monitored. mdpi.com When the micelle is intact, the dyes are in close proximity, resulting in a high FRET signal. mit.edu Upon disassembly, the dyes diffuse apart, leading to a decrease in FRET efficiency. mit.edu This approach has been used to show that PEG-PCL micelles, labeled with a Cy5/Cy5.5 FRET pair, tend to disassemble when subjected to shear stress or in the presence of serum. mdpi.com

| FRET Pair (Donor/Acceptor) | System Studied | Purpose of FRET Assay | Key Finding | Reference |

|---|---|---|---|---|

| Cy3.5 / Cy5.5 | Double-stranded DNA (dsDNA) | Characterize FRET proximity dependence. | The dye pair is photostable for ~5 minutes and suitable for in vitro studies of nucleosomes. | nih.govresearchgate.net |

| Cy5 / Cy5.5 | Polymer Micelles (PEG-PCL) | Monitor nanoparticle stability. | Micelles disassembled under shear stress or in serum, indicated by a loss of FRET. | mdpi.com |

| Cy5.5 / Cy7.5 | Squalene-Gemcitabine Nanoparticles | Monitor nanoparticle stability over time. | Nanoparticle integrity decreased to 30% in blood after 2 hours. | mdpi.com |

| Cy3 / Cy5 | DNA Mixed Micelles | Enhance FRET signal for DNA sensing. | A micellar multiplex system showed a ~3-fold enhancement in FRET efficiency compared to conventional substrates. | nih.gov |

Confocal microscopy is a cornerstone technique for obtaining high-resolution, three-dimensional images of cells and tissues. axispharm.com Cy5.5, with its NIR emission, is an excellent choice for confocal imaging as it reduces interference from cellular autofluorescence. axispharm.com The alkyne group facilitates the conjugation of Cy5.5 to various probes for visualizing specific cellular components and processes.

Studies have used Cy5.5-labeled conjugates to track cellular uptake and subcellular localization. For example, a brush polymer-drug conjugate labeled with Cy5.5 was used to treat MIA PaCa-2 cancer cells. rsc.org Confocal imaging confirmed that the conjugate was taken up by the cells and remained in the cytoplasm, with the fluorescence intensity increasing over time, indicating continuous uptake. rsc.org In another study, a Cy5.5-labeled DNA bioconjugate was shown to differentiate between cancerous MCF-7 cells and normal bEnd.3 cells, with subsequent imaging revealing its localization within the mitochondria of the cancer cells. researchgate.net Similarly, novel fluorescent dyes based on an asymmetric cyanine structure with a terminal alkyne group have been specifically designed for mitochondrial targeting in neuronal cells, enabling detailed studies of mitochondrial dynamics under various conditions. acs.orgnih.govbiorxiv.org

Fluorescence Resonance Energy Transfer (FRET) for Proximity Sensing

Flow Cytometry and Cell Sorting Applications

Flow cytometry is a high-throughput technique used to analyze and sort cells based on their physical and fluorescent characteristics. Cy5.5 is well-suited for flow cytometry due to its bright and distinct signal in the far-red spectrum, which allows for clear separation from the signals of other common fluorophores and from cellular autofluorescence. axispharm.comaxispharm.com

The alkyne handle of Cy5.5 allows it to be clicked onto azide-modified cells or probes for quantitative analysis. For example, in a study assessing the cellular uptake of a Cy5.5-labeled polymer-drug conjugate in MIA PaCa-2 cells, flow cytometry was used to quantify the uptake efficiency. rsc.org The analysis showed that cellular uptake began as early as 4 hours post-treatment and increased significantly by 24 hours. At the 24-hour mark, a strong fluorescence signal from Cy5.5 was detected in virtually all cells, indicating nearly 100% cellular uptake efficiency. rsc.org In another application, macrophages that had phagocytosed E. coli bacteria labeled with a DBCO-functionalized Cy5 dye were analyzed by flow cytometry, which successfully quantified the percentage of infected macrophages based on the red fluorescence signal. nih.gov

Multi-omics Research Integration Through Chemical Proteomics and Metabolomics

The alkyne group is central to the integration of Cy5.5 into multi-omics workflows, particularly in chemical proteomics and metabolomics. This is achieved through metabolic labeling, where cells are cultured with a precursor molecule containing a bioorthogonal functional group, such as an azide. This azide-modified precursor is then incorporated into newly synthesized biomolecules like proteins or glycans.

Following metabolic incorporation, the cells are lysed, and the azide-modified biomolecules can be tagged with this compound via a click chemistry reaction. abpbio.com This covalent labeling provides a fluorescent handle for the detection, visualization, and quantification of the modified biomolecules. For instance, alkyne-conjugated cyanine dyes can be used to identify differences in protein glycosylation. medchemexpress.com Azide-modified sugars are fed to cells and incorporated into glycoproteins, which can then be reacted with this compound and analyzed by methods such as in-gel fluorescence scanning or mass spectrometry. This approach allows for the profiling of glycosylation, a critical post-translational modification, under different cellular conditions. medchemexpress.com This strategy has been applied to label and image O-GlcNAc-modified proteins and to detect protein fatty-acylation. abpbio.com The integration of such labeling with mass spectrometry-based proteomics enables the identification and quantification of specific proteins that have been metabolically tagged, providing a powerful tool for discovery-based research.

Innovations in Cy5.5 Alkyne Based Research Tools and Systems

Development of Novel Cy5.5 Alkyne Derivatives for Enhanced Performance

The utility of this compound in biological research is intrinsically linked to its performance as a fluorescent probe. To this end, significant research efforts have been directed towards the synthesis of novel derivatives with improved characteristics. A key strategy in this endeavor is the modular synthesis approach, which allows for the introduction of various functional groups in the final steps of synthesis. acs.org This method not only facilitates the creation of a diverse library of heterobifunctional cyanine (B1664457) 5 dyes but also protects temperature-sensitive functional groups from degradation that can occur at higher temperatures required in earlier synthetic steps. acs.org

The introduction of an alkyne group into the Cy5.5 dye structure is a pivotal modification that enhances its versatility. chemneo.com This functional group provides a reactive handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific attachment of the dye to a wide array of biomolecules. nih.govnih.gov This approach has been successfully employed to label peptides, proteins, and oligonucleotides. aatbio.comnih.gov

A critical aspect of developing superior fluorescent probes is the enhancement of their fluorescence intensity and photostability. For long-term imaging studies, a probe must be bright enough to be detected and stable enough to withstand prolonged exposure to excitation light without significant degradation.

Research has shown that the photophysical properties of cyanine dyes can be fine-tuned through structural modifications. For instance, the introduction of sulfo-groups has been reported to have a positive effect on the quantum yields and photostability of cyanine dyes, largely by reducing their tendency to aggregate in aqueous environments. researchgate.net Asymmetric cyanine dyes are often favored over symmetric ones due to their potential for brighter signals, better sensitivity, and improved absorption and emission characteristics. nih.gov

One innovative strategy to enhance photostability involves the direct conjugation of triplet-state quenchers (TSQs) like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to the Cy5 fluorophore. nih.gov This intramolecular stabilization has been shown to dramatically increase photostability without altering the native spectral properties of the dye, offering a significant advantage over the use of these quenchers as solution additives. nih.gov This approach is particularly valuable for single-molecule studies that require high illumination intensities. nih.gov

The development of novel water-soluble asymmetric pentamethine cyanine dyes has also shown promise. Some of these dyes exhibit higher fluorescence quantum yields in water compared to their hydrophobic counterparts and greater photostability, making them suitable for improving detection sensitivity in protein analysis. researchgate.net

A significant challenge in the application of fluorescent probes in biological systems is non-specific binding, where the probe interacts with unintended molecules or cellular components, leading to background noise and potentially inaccurate results. nih.govnicoyalife.com The inherent lipophilicity of cyanine dyes like Cy5.5 can contribute to such non-specific interactions with plasma proteins and cell membranes. nih.gov

Several strategies have been developed to mitigate this issue. One approach involves the functionalization of the cyanine core to reduce its lipophilicity. nih.gov For instance, the creation of dimeric probes based on Cy5.5 has been explored to minimize non-specific interactions with albumin and lipid bilayers. nih.gov

Other general strategies to reduce non-specific binding that can be applied to systems using this compound include:

Adjusting Buffer pH: Modifying the pH of the buffer can influence the charge of biomolecules and sensor surfaces, thereby reducing charge-based non-specific interactions. aatbio.com

Increasing Salt Concentration: Higher concentrations of salts like sodium chloride (NaCl) can shield charged molecules, preventing them from interacting non-specifically with surfaces. nicoyalife.comaatbio.com

Using Buffer Additives: The addition of blocking agents like bovine serum albumin (BSA) can shield the analyte from non-specific interactions. nicoyalife.comaatbio.com

Adding Surfactants: Non-ionic surfactants can disrupt hydrophobic interactions that cause non-specific binding. nicoyalife.comaatbio.com

Furthermore, the use of phosphorothioate (B77711) oligodeoxynucleotides (PS-ODN) has been shown to suppress the non-specific binding of Cy5-labeled ligands in a sequence-independent manner, particularly to cells expressing Fc receptors. google.comgoogle.com

Optimization of Fluorescence Intensity and Photostability for Long-Term Studies

Integration with Nanotechnology for Multimodal Probes

The convergence of nanotechnology and fluorescence chemistry has opened up new frontiers in biomedical research, leading to the development of sophisticated multimodal probes. This compound has been a valuable component in the creation of these advanced research tools.

Nanoparticles serve as versatile platforms for delivering imaging agents and therapeutic payloads to specific sites within the body. The surface of these nanoparticles can be functionalized with targeting moieties, such as peptides or antibodies, to achieve selective binding to cancer cells or other pathological tissues. nih.gov The alkyne group on Cy5.5 facilitates its conjugation to these nanoparticles, often alongside other functional molecules.

For example, superparamagnetic iron oxide nanoparticles (SPIONs) have been functionalized with Cy5.5 for near-infrared (IR) optical imaging and siRNA for gene silencing, creating a theranostic nanodrug for monitoring and treating breast cancer. nih.gov In another study, ferritin nanocages were loaded with RGD peptides for targeting, Cy5.5 for near-infrared fluorescence imaging, and ⁶⁴Cu for positron emission tomography (PET) imaging, demonstrating a multimodal approach to imaging integrin αvβ3 expression. thno.org The click chemistry compatibility of this compound provides an efficient method for attaching the dye to azide-functionalized nanoparticles. plos.org

The functionalization of nanoparticles aims to improve their pharmacokinetic profile, enhance their accumulation at the target site, and enable multimodal imaging capabilities, combining the high sensitivity of optical imaging with the high resolution of other modalities like magnetic resonance imaging (MRI). nih.govnih.gov

The integration of this compound into nanocarriers allows for the development of hybrid systems that can simultaneously image and perturb biological processes. These systems often combine the imaging capabilities of Cy5.5 with the therapeutic or gene-silencing potential of other molecules loaded onto the nanoparticle.

One example is the development of protease-sensing nanoprobes. These probes consist of Cy5.5-labeled peptides attached to a nanoparticle. In their intact state, the fluorescence of Cy5.5 is quenched. Upon cleavage of the peptide by specific proteases, the quenching is relieved, and a fluorescent signal is produced. nih.gov This "turn-on" mechanism allows for the specific imaging of enzyme activity.

Furthermore, hybrid systems can be designed for combined imaging and therapy. For instance, nanoparticles can be co-loaded with Cy5.5 for imaging and a chemotherapeutic drug for treatment. nih.gov This allows for the real-time monitoring of drug delivery and therapeutic response. The development of such multifunctional nanoprobes holds great promise for advancing personalized medicine. thno.org

Functionalization of Nanoparticles for Enhanced Targeting and Delivery in Research

Comparative Studies and Advancements in Cyanine Dye Research

Cy5.5 is part of a larger family of cyanine dyes, each with distinct spectral properties. lumiprobe.com The nomenclature of these dyes, such as Cy3, Cy5, and Cy7, generally indicates the number of carbon atoms in the polymethine chain connecting the two indolenine rings, which in turn influences their absorption and emission wavelengths. lumiprobe.com The ".5" suffix, as in Cy5.5, denotes a benzo-fused cyanine. lumiprobe.com

Research in cyanine dyes is continually focused on improving their performance. This includes efforts to increase fluorescence quantum yields, enhance photostability, and tune their spectral properties for specific applications. researchgate.net For example, the synthesis of asymmetric cyanine dyes has been a key area of investigation, as they often exhibit superior photophysical properties compared to their symmetric counterparts. nih.govresearchgate.net

Comparative studies are crucial for selecting the optimal dye for a particular application. For instance, while Cy5 is a widely used red-emitting fluorophore, Cy5.5 offers emission at a longer wavelength, which can be advantageous for in vivo imaging due to reduced tissue autofluorescence. The development of size- and charge-matched alkyne-Cy3 and alkyne-Cy5 dyes has enabled differential labeling of post-translationally modified proteins for comparative analysis in a single experiment, a technique termed "Click-DIGE". nih.gov

Future Directions and Emerging Research Avenues for Cy5.5 Alkyne

Exploration of Novel Bioorthogonal Reactions for Advanced Labeling

The primary application of the alkyne group on Cy5.5 is its participation in click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). abpbio.comnih.gov This reaction is highly efficient and specific, allowing for the covalent attachment of Cy5.5 to azide-modified biomolecules in aqueous environments. abpbio.cominterchim.fr However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications. nih.gov

Future research is actively exploring alternative bioorthogonal reactions that circumvent the need for a copper catalyst. acs.org Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example, utilizing strained cyclooctynes that react spontaneously with azides. nih.govacs.org The development of Cy5.5 derivatives compatible with SPAAC and other metal-free click reactions, such as inverse-electron demand Diels-Alder (IEDDA) reactions, will be crucial for advancing in vivo imaging. rhhz.netmdpi.com These next-generation bioorthogonal reactions offer faster kinetics and reduced toxicity, paving the way for more sophisticated labeling strategies in living organisms. mdpi.comrsc.org

A recent development in this area is the "torsion-induced disaggregation" (TIDA) phenomenon. ntu.edu.sgscienovate.comnih.gov This approach involves designing cyanine (B1664457) probes that undergo a conformational change upon bioorthogonal ligation, leading to a significant fluorescence enhancement. ntu.edu.sgscienovate.comnih.gov Such "activatable" probes, which are initially non-fluorescent and "turn on" only after reacting with their target, can dramatically improve the signal-to-background ratio in imaging experiments. researchgate.net

Development of Next-Generation Responsive Probes for Dynamic Biological Processes

Building on the concept of activatable probes, a major future direction is the creation of Cy5.5 alkyne-based responsive probes that can sense and report on dynamic biological processes. These "smart" probes are designed to change their fluorescence properties in response to specific physiological or pathological conditions, such as changes in pH, enzyme activity, or the presence of specific biomarkers. frontiersin.org

For instance, researchers have developed heptamethine cyanine-based probes that are activated by nitroreductase, an enzyme often overexpressed in hypoxic tumor environments. nih.gov These probes exhibit a "turn-on" near-infrared fluorescence signal upon enzymatic conversion, enabling the visualization of tumor hypoxia. nih.gov Another innovative strategy involves creating dual-channel probes that exhibit shifts in both their fluorescence and photoacoustic signals upon reacting with a target, providing multimodal imaging capabilities. researchgate.net

The modular nature of this compound, allowing for its conjugation to various recognition moieties via the alkyne handle, makes it an ideal platform for developing a diverse range of responsive probes. acs.org Future efforts will likely focus on designing probes with enhanced sensitivity, specificity, and faster response kinetics for real-time monitoring of complex cellular events.

Integration with Artificial Intelligence and Machine Learning for Image Analysis

The vast and complex datasets generated from fluorescence microscopy, particularly in high-throughput and in vivo imaging studies, present a significant challenge for manual analysis. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to automate and enhance the analysis of these images. portlandpress.commdpi.com

Deep learning (DL), a subset of AI, has shown remarkable success in tasks such as image denoising, resolution enhancement, and object segmentation in fluorescence microscopy images. portlandpress.comhep.com.cn AI algorithms can be trained to identify and quantify subtle changes in fluorescence intensity and distribution, providing insights that may be missed by the human eye. mdpi.com For example, ML models can be used to predict fluorescent labels in unlabeled bright-field images, a technique known as "in silico labeling" or "virtual staining". researchgate.net

The integration of AI/ML with this compound-based imaging workflows holds immense potential. AI can be used to:

Automate cell counting and phenotyping: ML algorithms can be trained to automatically identify and classify cells based on their fluorescence patterns, speeding up analysis in high-content screening. mdpi.com

Improve image quality: DL models can remove noise and improve the resolution of fluorescence images, enhancing the visualization of fine cellular structures. portlandpress.com

Analyze dynamic processes: AI can track the movement and interactions of Cy5.5-labeled molecules over time, providing quantitative data on cellular dynamics. mdpi.com

Aid in diagnostics: In clinical applications, AI could assist in the analysis of fluorescence images from patient samples for disease diagnosis and monitoring treatment response. nih.gov

| Research Area | Key AI/ML Application | Potential Impact |

| High-Content Screening | Automated cell segmentation and feature extraction | Accelerated drug discovery and phenotypic screening |

| Super-Resolution Microscopy | Image reconstruction and artifact removal | Enhanced visualization of subcellular structures |

| In Vivo Imaging | Real-time image analysis and background subtraction | Improved sensitivity and accuracy of disease detection |

| Digital Pathology | Automated tissue analysis and biomarker quantification | More objective and reproducible diagnostic workflows |

Addressing Methodological Challenges in Complex Biological Systems

Despite the advantages of this compound, several methodological challenges remain, particularly when imaging in complex biological systems like deep tissues and whole organs. biorxiv.org Cyanine dyes, in general, can be prone to issues such as poor water solubility, aggregation, and instability, which can limit their performance. drugtargetreview.comnd.edugsu.edu

A significant hurdle in in vivo imaging is achieving deep tissue penetration of both the fluorescent probe and the excitation light. biorxiv.org While the near-infrared properties of Cy5.5 help to minimize background autofluorescence and light scattering, delivering the probe to its target within a living organism remains a complex task. nd.edupdx.edu The blood-brain barrier, for instance, presents a formidable obstacle for brain imaging. biorxiv.org

Future research will focus on several strategies to overcome these challenges:

Improved Dye Design: Synthesizing new Cy5.5 analogs with enhanced water solubility, photostability, and reduced aggregation tendencies. nd.edupdx.edu This can be achieved by incorporating hydrophilic groups or sterically shielding the cyanine core. pdx.edu

Advanced Delivery Systems: Developing nanoparticle-based carriers or other targeted delivery strategies to improve the biodistribution and pharmacokinetics of this compound probes. nih.gov

Optimized Imaging Protocols: Refining tissue clearing techniques and imaging protocols to improve the staining depth and resolution of whole-organ imaging. nih.gov A recently developed method called Click3D shows promise for achieving thorough staining of whole organs using click chemistry. nih.gov

Potential for High-Throughput Screening and Mechanistic Research

The robust and specific nature of the click reaction makes this compound an excellent tool for high-throughput screening (HTS) and mechanistic studies in drug discovery. aatbio.com In HTS assays, this compound can be used to fluorescently label and quantify the binding of small molecules to their protein targets or to visualize changes in cellular processes in response to drug candidates. mdpi.com

The ability to perform click chemistry in complex biological lysates or even within living cells allows for the identification and validation of drug targets in a more physiologically relevant context. abpbio.commdpi.com For example, activity-based protein profiling (ABPP) combined with click chemistry and a this compound reporter can be used to identify the protein targets of a specific drug. mdpi.com

Furthermore, the versatility of this compound allows for its incorporation into various assay formats, including fluorescence resonance energy transfer (FRET)-based assays for studying molecular interactions and fluorescence polarization assays for monitoring binding events. The development of ready-to-use kits and reagents for these applications will further facilitate the adoption of this compound in drug discovery and mechanistic research. aatbio.commdpi.com

| Application | Utility of this compound |

| Target Identification | Fluorescent labeling of drug-protein conjugates for visualization and pull-down experiments. |

| Lead Optimization | Quantifying the binding affinity and cellular uptake of drug candidates. |

| Mechanistic Studies | Visualizing the subcellular localization and downstream effects of drug action. |

| In Vivo Efficacy | Tracking the biodistribution and target engagement of drug candidates in animal models. |

Q & A

Basic Research Questions

Q. How can Cy5.5 alkyne derivatives be synthesized and characterized for click chemistry applications?

- Methodology : this compound derivatives (e.g., NHS esters, azides) are synthesized via functionalization of the cyanine backbone with reactive groups. For example, NHS ester derivatives are prepared by reacting Cy5.5 carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent. Purification is achieved via reverse-phase HPLC, and characterization involves UV-Vis spectroscopy (peak absorption ~675 nm) and mass spectrometry to confirm molecular weight .

- Validation : Purity is assessed using analytical HPLC (>95% purity), and functional group reactivity is confirmed via click reactions with complementary azide/DBCO probes. Absorbance spectra (ε ≈ 199,000 M⁻¹cm⁻¹ for Cy5.5) are used to quantify labeling efficiency .

Q. What experimental protocols ensure efficient covalent conjugation of this compound to nanoparticles (NPs)?

- Methodology : NPs (e.g., iron oxide) are functionalized with azide or alkyne groups. This compound is conjugated via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Unreacted dye is removed using centrifugal filtration (e.g., 100 kDa filters). Conjugation efficiency is quantified by comparing pre- and post-reaction absorbance at 675 nm (extinction coefficient: 199,000 M⁻¹cm⁻¹) .

- Validation : SDS-PAGE or size-exclusion chromatography confirms covalent binding. Control experiments (e.g., blocking reactive sites with DBCO-NH₂ before conjugation) rule out non-specific adsorption .

Advanced Research Questions

Q. How can spectral overlap challenges be mitigated when using this compound in multi-channel imaging?

- Methodology : Cy5.5’s emission (Em ~695 nm) is spectrally distinct from common fluorophores (e.g., Cy3: Em ~570 nm). For overlapping channels, use linear unmixing algorithms or control experiments with single dyes to calibrate detection settings. Time-domain imaging (e.g., near-infrared optical imaging) minimizes autofluorescence in deep tissues .

- Data Analysis : Normalize signals using reference NPs without Cy5.5. For in vivo studies, apply background subtraction based on pre-injection baseline measurements .

Q. What strategies resolve contradictions in quantifying this compound conjugation efficiency across different NP batches?

- Methodology : Use the "Before and After Fluorochrome Reaction and Subtraction Method": Measure NP absorbance before conjugation, react with excess DBCO-Cy5.5, and subtract residual free dye absorbance post-purification. This accounts for batch-to-batch variations in NP surface reactivity .

- Troubleshooting : If inconsistencies persist, employ orthogonal validation (e.g., fluorescence correlation spectroscopy or inductively coupled plasma mass spectrometry for metal-containing NPs) .

Q. How is this compound applied in photo-affinity labeling for target identification in proteomics?

- Methodology : Design bifunctional probes with a diazirine photo-crosslinker and this compound. Upon UV irradiation, diazirine forms covalent bonds with proximal proteins. Click chemistry appends Cy5.5 via the alkyne handle. Resolve labeled proteins via SDS-PAGE and detect Cy5.5 fluorescence at 700 nm .

- Validation : Include controls lacking diazirine or alkyne groups to confirm specificity. Use Western blotting or mass spectrometry to identify labeled proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products